Silane, [(5-methoxypentyl)oxy]trimethyl-
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Overview
Description
Silane, [(5-methoxypentyl)oxy]trimethyl-, also known as 5-Methoxypentyloxytrimethylsilane, is an organosilicon compound with the molecular formula C9H22O2Si. This compound is characterized by the presence of a trimethylsilyl group attached to a 5-methoxypentyl chain through an oxygen atom. It is a colorless liquid with a predicted boiling point of approximately 192.6°C and a density of around 0.843 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(5-methoxypentyl)oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with 5-methoxypentanol in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then purified to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Silane, [(5-methoxypentyl)oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes such as triethylsilane and chlorodiphenylsilane are used as reducing agents.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding alcohols and alkanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
Silane, [(5-methoxypentyl)oxy]trimethyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, [(5-methoxypentyl)oxy]trimethyl- involves the formation of stable siloxane bonds through the interaction of the silicon atom with oxygen or other electronegative atoms. This interaction facilitates the modification of surfaces and the stabilization of reactive intermediates in chemical reactions. The compound’s ability to donate hydride ions also plays a crucial role in its reducing properties .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in semiconductor industry and as a reagent in organic synthesis.
Triethylsilane: Similar to trimethylsilane but with ethyl groups, commonly used as a reducing agent.
Phenoxy(trimethyl)silane: Contains a phenoxy group instead of a 5-methoxypentyl chain, used in dielectric studies and as a silyl protecting group.
Uniqueness
Silane, [(5-methoxypentyl)oxy]trimethyl- is unique due to its specific structure, which combines the properties of a trimethylsilyl group with a 5-methoxypentyl chain. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in various fields .
Properties
CAS No. |
54767-36-1 |
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Molecular Formula |
C9H22O2Si |
Molecular Weight |
190.35 g/mol |
IUPAC Name |
5-methoxypentoxy(trimethyl)silane |
InChI |
InChI=1S/C9H22O2Si/c1-10-8-6-5-7-9-11-12(2,3)4/h5-9H2,1-4H3 |
InChI Key |
IPBFETYVOGXEJZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCO[Si](C)(C)C |
Origin of Product |
United States |
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